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Abstract

Senexin B, also known as SNX2-1-165 or BCD-115, is a potent and selective small-molecule
inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19),
components of the Mediator complex that plays a pivotal role in transcriptional regulation.
Developed as an optimized derivative of the earlier compound Senexin A, Senexin B exhibits
improved potency, high water solubility, and oral bioavailability. It has demonstrated significant
anti-tumor and anti-metastatic effects in various preclinical cancer models, including triple-
negative breast cancer (TNBC), ER-positive breast cancer, and colon cancer.[1] This technical
guide provides an in-depth overview of the discovery, detailed synthesis, and key experimental
protocols associated with Senexin B, intended for researchers, scientists, and professionals in
drug development.

Discovery and Development

Senexin B was developed by Senex Biotechnology, Inc. through a structure-guided
optimization of its predecessor, Senexin A.[2] Senexin A was initially identified through high-
throughput screening for inhibitors of p21- and DNA damage-activated transcription and was
subsequently found to be a selective inhibitor of CDK8/19.[2] The development of Senexin B
aimed to enhance potency, selectivity, and pharmacokinetic properties.[2][3] This effort led to a
compound with low nanomolar efficacy in inhibiting CDK8/19 and significant activity in
preclinical models, making it the first selective CDK8/19 inhibitor to enter clinical trials.[2]
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Further optimization has since led to the development of Senexin C, a derivative with improved
metabolic stability.[4]

Physicochemical and Biological Properties

Senexin B is a quinazoline-based ATP-competitive inhibitor.[2] Its key properties are
summarized below.

Property Value Reference(s)

4-[[2-[6-[(4-methyl-1-
piperazinyl)carbonyl]-2-

IUPAC Name )
naphthalenyl]ethylJamino]-6-
quinazolinecarbonitrile

Synonyms SNX2-1-165, BCD-115 [11[3]

CAS Number 1449228-40-3

Molecular Formula C27H26N6O

Molecular Weight 450.54 g/mol [1]

Table 1: Biological Activity of Senexin B
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Parameter Target Value Assay Type Reference(s)
Binding Affinity Kinase Binding
CDK8 140 nM [1113114]
(Kd) Assay
Kinase Binding
CDK19 80 nM [1113114]
Assay
Varies depending
ICso CDK8 24 - 50 nM
on assay
Kinase ) -
. o Kinome Profiling
Selectivity (at 2 CDK8 97.8% inhibition ]
(>450 kinases)
HM)
Kinome Profiling
CDK19 98.6% inhibition

(>450 kinases)

Kinome Profiling
(>450 kinases)

MAP4K2 69% inhibition

Kinome Profiling
(>450 kinases)

YSK4 59% inhibition

Mechanism of Action and Signhaling Pathways

Senexin B exerts its effects by inhibiting the kinase activity of CDK8 and CDK19. These
kinases are part of the regulatory CDK module of the Mediator complex, which modulates the
activity of RNA Polymerase Il and various transcription factors. By inhibiting CDK8/19, Senexin
B can alter transcriptional programs involved in carcinogenesis, inflammation, and metastasis.

Several key signaling pathways are modulated by Senexin B:

» NF-kB Pathway: CDK8/19 potentiates the induction of transcription by NF-kB. Senexin B
has been shown to suppress the NF-kB-mediated transcriptional induction of tumor-
promoting cytokines, such as CXCL1, CXCL2, and IL8, following stimulation by TNFa.[1]
This inhibition occurs in the nucleus without preventing the nuclear translocation of NF-kB
subunits p50 and p65.
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e p53/p21 Pathway: The tumor suppressor p21 can stimulate CDK8 activity. The inhibitory
effects of Senexin B on NF-kB-regulated transcription have been shown to be downstream
of p21.

o Other Transcription Factors: CDK8 acts as a cofactor or modifier for multiple other signal
transduction pathways, including Wnt/p-catenin, STAT1, HIF1a, and the estrogen receptor
(ER).[2]
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Caption: Senexin B inhibits CDK8/19, blocking transcription of NF-kB target genes.

Synthesis of Senexin B
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The synthesis of Senexin B involves a multi-step process starting from commercially available
materials. The core structure is a 4-aminoquinazoline ring, which is coupled to a substituted
naphthalene moiety. While the specific patent (W02013116786 Al) detailing the synthesis is
the primary source, the general approach involves the formation of key intermediates and their
subsequent coupling. A generalized workflow is presented below.

Multi-step synthesis
(e.g., Grignard, oxidation, amidation)

Intermediate A
(Substituted Naphthalene)
. SYMHIEES LG : , Reduction / Amination
2-amino-5-cyanobenzoic acid

Intermediate B Intermediate C
(4-Chloro-6-quinazolinecarbonitrile) (Naphthylethylamine derivative)

Nucleophilic Substitution
(Coupling Reaction)

Senexin B (Final Product)

Click to download full resolution via product page

Caption: Generalized workflow for the chemical synthesis of Senexin B.

Note: A detailed, step-by-step protocol requires access to the specific examples within the
primary patent literature, which outlines precise reagents, solvents, reaction times,
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temperatures, and purification methods.

Experimental Protocols
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu
Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the
binding and displacement of an ATP-competitive, fluorescently labeled tracer from the kinase

active site.

Materials:

Recombinant CDK8/cyclin C enzyme (His-tagged)

LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher Scientific)

LanthaScreen™ Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

Senexin B stock solution (in 100% DMSO)

384-well, low-volume, non-binding microplates

TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm)
Procedure:
o Reagent Preparation:

o Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C (to a final concentration
of 5 nM) and Eu-anti-His antibody (to a final concentration of 2 nM) in Kinase Buffer A.

o Prepare a 2X Tracer solution by diluting Tracer 236 (to a final concentration of 10 nM) in
Kinase Buffer A.
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o Prepare a serial dilution of Senexin B in 100% DMSO. Further dilute these into Kinase
Buffer A to create 4X final concentrations.

o Assay Assembly (16 pL final volume):
o Add 4 uL of the 4X Senexin B dilution (or DMSO for control wells) to the microplate wells.
o Add 8 pL of the 2X Kinase/Antibody solution to all wells.
o Add 4 uL of the 2X Tracer solution to all wells.
* Incubation:
o Incubate the plate at room temperature for 60 minutes, protected from light.
o Data Acquisition:

o Read the plate on a TR-FRET plate reader. Collect fluorescence intensity at 615 nm
(Europium emission) and 665 nm (Tracer emission).

e Data Analysis:
o Calculate the Emission Ratio (665 nm / 615 nm).

o Plot the Emission Ratio against the logarithm of Senexin B concentration and fit the data
to a four-parameter logistic model to determine the 1Cso value.

Cell-Based Assay: NF-kB Luciferase Reporter Assay

This assay quantifies the activity of the NF-kB transcription factor in response to a stimulus
(e.g., TNFa) and the inhibitory effect of Senexin B.

Materials:

o HEK293 cells stably expressing an NF-kB-driven luciferase reporter construct (e.g., 293-WT-
NFKB-LUC).[1]

o Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
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e TNFa stock solution.

e Senexin B stock solution (in 100% DMSO).

e 96-well, white, clear-bottom tissue culture plates.

o Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
e Luminometer plate reader.

Procedure:

o Cell Seeding:

o Seed HEK293-NFkB-LUC cells into a 96-well plate at a density of ~30,000 cells per well in
100 pL of culture medium.

o Incubate overnight (37°C, 5% COz2).
e Compound Treatment:
o The next day, prepare serial dilutions of Senexin B in culture medium.

o Pre-treat the cells by replacing the medium with 100 pL of medium containing the desired
concentrations of Senexin B (or DMSO vehicle control).

o Incubate for 1 hour (37°C, 5% COz2).
e Stimulation:

o Add TNFa to the wells to a final concentration of 10 ng/mL (do not add to unstimulated
control wells).

o Incubate for an additional 3-6 hours (37°C, 5% CO2).[1]
e Lysis and Luminescence Reading:

o Remove the plate from the incubator and allow it to equilibrate to room temperature for 10
minutes.
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o Add 100 pL of luciferase assay reagent to each well.
o Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.
o Measure luminescence using a plate reader.
e Data Analysis:
o Subtract background luminescence (from cell-free wells).

o Normalize the data by expressing the luminescence of treated wells as a percentage of
the TNFa-stimulated control wells.

o Plot the percentage of control activity against the logarithm of Senexin B concentration to
determine the ICso.

In Vivo Efficacy: Triple-Negative Breast Cancer (TNBC)
Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Senexin B
in an orthotopic mouse model.

Materials:

MDA-MB-468 human TNBC cells.
o Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old.
o Matrigel® (growth factor-reduced).

» Senexin B formulation for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle like 20%
propylene glycol or corn oil).[1]

o Calipers for tumor measurement.
« Sterile surgical and injection equipment.

Procedure:
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e Cell Preparation and Implantation:

o Culture MDA-MB-468 cells under standard conditions. Harvest cells during the logarithmic
growth phase using trypsin and wash with sterile, serum-free medium or PBS.

o Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5-5 x 107
cells/mL. Keep on ice.

o Anesthetize the mice. Inject 50 L of the cell suspension (containing 1.25-2.5 million cells)
orthotopically into the 4th mammary fat pad.

e Tumor Growth and Randomization:
o Monitor mice 2-3 times per week for tumor development.

o Measure tumors with calipers. Calculate tumor volume using the formula: Volume =
(Length x Width2) / 2.

o When tumors reach a mean volume of 80-150 mm3, randomize the mice into treatment
groups (e.g., Vehicle control, Senexin B).

e Drug Administration:

o Administer Senexin B (e.g., 25 mg/kg daily) or vehicle control via i.p. injection. The
treatment schedule can vary (e.g., daily for 5 days, followed by a break, or continuous
daily dosing).[1]

e Monitoring and Endpoint:

o Continue to measure tumor volumes and body weight 2-3 times per week to monitor
efficacy and toxicity.

o The study endpoint is typically reached when tumors in the control group reach a
predetermined size (e.g., 1000-1500 mm3) or after a fixed duration of treatment.

o At the endpoint, euthanize the mice, and excise the tumors for weight measurement and
further analysis (e.g., histology, gPCR).
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o Data Analysis:
o Plot the mean tumor volume £ SEM for each group over time.

o Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-
test or ANOVA). Calculate the tumor growth inhibition (TGI).

Conclusion

Senexin B is a well-characterized, potent, and selective inhibitor of CDK8/19 with significant
preclinical activity against multiple cancer types. Its mechanism of action, centered on the
modulation of critical transcriptional programs, provides a strong rationale for its development
as a therapeutic agent. The protocols and data presented in this guide offer a comprehensive
resource for researchers investigating the biological effects of CDK8/19 inhibition and the
further development of compounds in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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